Methyl 2-cyanoisonicotinate

Übersicht

Beschreibung

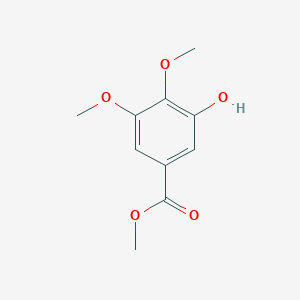

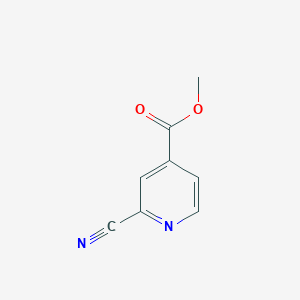

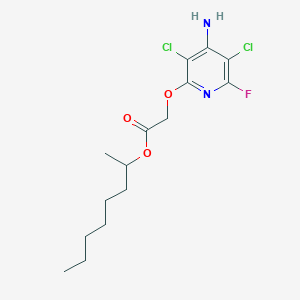

“Methyl 2-cyanoisonicotinate” is a chemical compound with the molecular formula C8H6N2O2 . It has an average mass of 162.145 Da and a monoisotopic mass of 162.042923 Da . It is also known by other names such as “2-Cyano-4-pyridine carboxylic acid methyl ester” and "methyl 2-cyanopyridine-4-carboxylate" .

Synthesis Analysis

The synthesis of “Methyl 2-cyanoisonicotinate” involves several steps. One method involves the use of tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 120℃ for 2.5 hours under an inert atmosphere . Another method involves the use of copper (I) iodide and N,N-Dimethylcarbamoyl chloride in acetonitrile at 90℃ for 7 hours .Molecular Structure Analysis

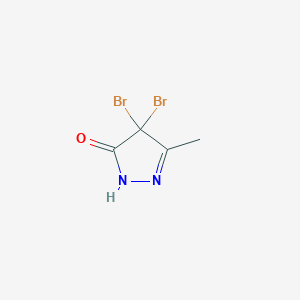

“Methyl 2-cyanoisonicotinate” contains a total of 18 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitrile, and 1 Pyridine .Chemical Reactions Analysis

“Methyl 2-cyanoisonicotinate” has high chemical stability, making it suitable for use in various chemical reactions . It is resistant to oxidation and can withstand high temperatures and pressures, making it an ideal intermediate for the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

“Methyl 2-cyanoisonicotinate” has a density of 1.3±0.1 g/cm3, a boiling point of 296.6±25.0 °C at 760 mmHg, and a flash point of 133.2±23.2 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its molar refractivity is 40.2±0.4 cm3, and it has a polar surface area of 63 Å2 .Wissenschaftliche Forschungsanwendungen

Application in Positron Emission Tomography (PET) Radiopharmaceuticals

Specific Scientific Field

This application falls under the field of Medical Imaging and Radiopharmacy .

Summary of the Application

Methyl 2-cyanoisonicotinate is used in the production of radiopharmaceuticals for Positron Emission Tomography (PET). PET is a powerful in vivo imaging technique capable of providing dynamic information on biochemical processes in the living human subject .

Methods of Application or Experimental Procedures

The use of PET relies on the characteristics and availability of appropriately labeled radiopharmaceuticals. Carbon-11 is one of the most useful radionuclides for PET chemistry, since its introduction into a biologically active molecule does not modify the biochemical properties of the compound .

Results or Outcomes

Applications of PET in oncology, neurology, psychiatry, cardiology, and other medical specialties continue to grow .

Synthesis of Biologically Active Compounds

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Medicinal Chemistry .

Summary of the Application

Methyl 2-cyanoisonicotinate can be used in the synthesis of various pharmaceutical and biologically active compounds .

Methods of Application or Experimental Procedures

One example of its use is in the synthesis of tetra substituted imidazolines as potent and selective neuropeptide Y (NPY) Y5 receptor antagonists .

Results or Outcomes

The resulting compounds can be used in the development of new drugs and treatments .

Safety And Hazards

“Methyl 2-cyanoisonicotinate” is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing face, hands, and any exposed skin thoroughly after handling .

Zukünftige Richtungen

“Methyl 2-cyanoisonicotinate” is an important intermediate in the synthesis of complex organic compounds, and its high chemical stability makes it suitable for industrial scale production . It is also used in the preparation of 2-aminoacyl isonicotinic acid, which is an important raw material for preparing AMG333 .

Eigenschaften

IUPAC Name |

methyl 2-cyanopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVHMLCJEKDDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478210 | |

| Record name | Methyl 2-cyanoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyanoisonicotinate | |

CAS RN |

94413-64-6 | |

| Record name | Methyl 2-cyanoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-cyanopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

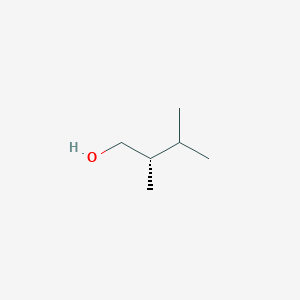

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)